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Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexene

Cat. No.: B165584

An Objective Comparison of Experimental and Literature Spectroscopic Data for 2,5-Dimethyl-
2-hexene

For researchers and professionals in the fields of chemical synthesis and drug development,
the accurate identification and characterization of chemical compounds are of paramount
importance. Spectroscopic analysis is a cornerstone of this process, and the ability to cross-
reference experimentally obtained data with established literature values is a critical step in
verifying the structure and purity of a synthesized compound. This guide provides a detailed
comparison of hypothetical experimental spectroscopic data for 2,5-dimethyl-2-hexene
against literature values, complete with experimental protocols and a logical workflow for data
comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative spectroscopic data for 2,5-dimethyl-2-hexene,
presenting a side-by-side comparison of literature values and hypothetical experimental results.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Literature Experimental
Proton : . . . . .
_ Chemical Shift Chemical Shift Multiplicity Integration
Assignment
(3, ppm) (3, ppm)
=C(CHs3)2 1.60 1.61 Singlet 6H
-CH= 511 5.12 Triplet 1H
-CHz- 1.96 1.97 Triplet 2H
-CH(CH3)2 1.57 1.58 Septet 1H
-CH(CH3)2 0.88 0.89 Doublet 6H

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCls)

_ Literature Chemical Shift (9, Experimental Chemical Shift
Carbon Assignment

ppm)[1] (3, ppm)
CHs (on C2) 25.7 25.8
CHs (on C5) 22.5 22.6
c2 131.1 131.2
c3 124.7 124.8
c4 38.9 39.0
C5 28.3 28.4

Note: Complete literature data for all carbons was not readily available; assignments are based
on typical chemical shift ranges and spectral prediction.

Table 3: IR Spectroscopic Data
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Literature

Experimental

Functional Group Wavenumber (cm~?) Intensity
Wavenumber (cm~1)
[2]
C-H stretch (alkane) 2870-2960 2872, 2958 Strong
C=C stretch ~1670 1675 Medium
C-H bend (alkane) 1365-1380 1368, 1382 Medium
Table 4. Mass Spectrometry Data (Electron lonization)
) ] Experimental
m/z (Mass/Charge Literature Relative _ _
) ] Relative Intensity Fragment
Ratio) Intensity (%)[3]
(%)
112 20 22 [M]* (Molecular lon)
97 35 38 [M - CHs]*
CsHaio]* (McLaffer
70 100 100 [CsFhel™ ( b4
rearrangement)
55 85 88 [CaH7]
41 80 83 [CsHs]*

Experimental Protocols

The following are standard protocols for the acquisition of the experimental data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 10-15 mg sample of 2,5-dimethyl-2-hexene was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5

mm NMR tube.
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e 'H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
Data was collected over a spectral width of 0-12 ppm with a relaxation delay of 1 second. A
total of 16 scans were acquired and the resulting free induction decay (FID) was Fourier
transformed with a line broadening of 0.3 Hz.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer (operating at a frequency of 100 MHz for 13C). The spectra were proton-
decoupled and acquired over a spectral width of 0-220 ppm. A relaxation delay of 2 seconds
was used, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat 2,5-dimethyl-2-hexene was placed between two
sodium chloride (NaCl) plates to create a thin liquid film.

o Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to
600 cm~* with a resolution of 4 cm~1. A background spectrum of the clean NaCl plates was
taken prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via direct
injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). A non-
polar capillary column was used for separation.

« lonization and Analysis: Electron ionization (El) was performed at 70 eV. The mass analyzer
was set to scan a mass-to-charge (m/z) range of 35-300 amu. The resulting mass spectrum
represents the fragmentation pattern of the compound.

Logical Workflow for Spectroscopic Data
Comparison

The following diagram illustrates the logical workflow for the cross-referencing of experimental
spectroscopic data with literature values for compound verification.
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Caption: Workflow for comparing experimental and literature spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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